molecular formula C22H18N4O2 B5804706 N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5804706
M. Wt: 370.4 g/mol
InChI Key: DDZFWHHKAWAOPM-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide, also known as MDPT, is a chemical compound that belongs to the class of triazole derivatives. MDPT has been extensively studied for its potential applications in scientific research, especially in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological activity by binding to specific targets, such as enzymes or receptors, and modulating their activity. N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been reported to interact with DNA and inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cell cycle regulation and apoptosis. N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has also been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide also has some limitations. It is relatively unstable and can decompose over time, which can affect its biological activity. Additionally, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the study of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide. One possible direction is the development of more stable derivatives of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide that exhibit enhanced biological activity. Additionally, the use of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide as a fluorescent probe for the detection of metal ions could be further explored. Finally, the potential use of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide as an inhibitor of enzymes involved in the pathogenesis of Alzheimer's disease warrants further investigation.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-methoxybenzoyl chloride with diphenylamine in the presence of triethylamine, followed by the reaction of the resulting intermediate with sodium azide and copper sulfate. The final product is obtained by the reaction of the azide intermediate with 4-carboxamidobenzoic acid. The yield of the synthesis process is around 60%.

Scientific Research Applications

N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N-(2-methoxyphenyl)-1,5-diphenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-28-19-15-9-8-14-18(19)23-22(27)20-21(16-10-4-2-5-11-16)26(25-24-20)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZFWHHKAWAOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

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